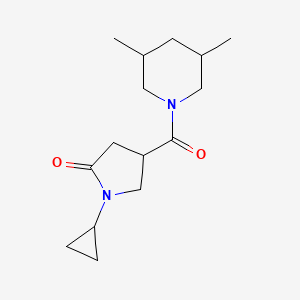
1-Cyclopropyl-4-(3,5-dimethylpiperidine-1-carbonyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-4-(3,5-dimethylpiperidine-1-carbonyl)pyrrolidin-2-one, also known as CPP-115, is a synthetic compound that belongs to the family of pyrrolidin-2-one derivatives. It is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a crucial role in regulating brain activity, and its deficiency has been associated with various neurological disorders such as epilepsy, anxiety, and depression. CPP-115 has shown promising results in preclinical studies and is currently being investigated as a potential therapeutic agent for the treatment of these disorders.
Mecanismo De Acción
1-Cyclopropyl-4-(3,5-dimethylpiperidine-1-carbonyl)pyrrolidin-2-one works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 1-Cyclopropyl-4-(3,5-dimethylpiperidine-1-carbonyl)pyrrolidin-2-one increases the levels of GABA in the brain, which in turn leads to a reduction in brain activity and a calming effect on the nervous system.
Biochemical and physiological effects:
1-Cyclopropyl-4-(3,5-dimethylpiperidine-1-carbonyl)pyrrolidin-2-one has been shown to have a number of biochemical and physiological effects in preclinical studies. These include an increase in GABA levels in the brain, a reduction in seizure activity, a reduction in anxiety-like behavior, and an antidepressant-like effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Cyclopropyl-4-(3,5-dimethylpiperidine-1-carbonyl)pyrrolidin-2-one in lab experiments is its potency and selectivity as a GABA transaminase inhibitor. This allows for precise control over the levels of GABA in the brain and reduces the risk of off-target effects. However, one limitation of using 1-Cyclopropyl-4-(3,5-dimethylpiperidine-1-carbonyl)pyrrolidin-2-one is its relatively short half-life, which may require frequent dosing in experiments.
Direcciones Futuras
There are several potential future directions for research on 1-Cyclopropyl-4-(3,5-dimethylpiperidine-1-carbonyl)pyrrolidin-2-one. One area of interest is the development of more potent and selective GABA transaminase inhibitors that can be used to treat a wider range of neurological disorders. Another area of interest is the investigation of the long-term effects of 1-Cyclopropyl-4-(3,5-dimethylpiperidine-1-carbonyl)pyrrolidin-2-one on brain function and behavior. Additionally, the potential use of 1-Cyclopropyl-4-(3,5-dimethylpiperidine-1-carbonyl)pyrrolidin-2-one as an adjunct therapy for other neurological disorders such as Alzheimer's disease and Parkinson's disease warrants further investigation.
Métodos De Síntesis
1-Cyclopropyl-4-(3,5-dimethylpiperidine-1-carbonyl)pyrrolidin-2-one can be synthesized using a multistep process that involves the reaction of various chemicals such as cyclopropylamine, 3,5-dimethylpiperidin-1-ylcarboxylic acid, and ethyl chloroformate. The final product is obtained after purification and crystallization steps.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-4-(3,5-dimethylpiperidine-1-carbonyl)pyrrolidin-2-one has been extensively studied in preclinical models of epilepsy, anxiety, and depression. In these studies, 1-Cyclopropyl-4-(3,5-dimethylpiperidine-1-carbonyl)pyrrolidin-2-one has been shown to increase the levels of GABA in the brain, leading to a reduction in seizure activity and anxiety-like behavior. 1-Cyclopropyl-4-(3,5-dimethylpiperidine-1-carbonyl)pyrrolidin-2-one has also been shown to have antidepressant-like effects in animal models of depression.
Propiedades
IUPAC Name |
1-cyclopropyl-4-(3,5-dimethylpiperidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-10-5-11(2)8-16(7-10)15(19)12-6-14(18)17(9-12)13-3-4-13/h10-13H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTFRZUAGZKIRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2CC(=O)N(C2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-4-(3,5-dimethylpiperidine-1-carbonyl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Chloro-4-fluoroanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515520.png)

![N-[1-(2,4-difluorophenyl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7515527.png)
![N-[3-[methoxy(methyl)amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7515535.png)

![4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7515557.png)


![2-[(3,4-Dimethylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515577.png)

![(2,6-Dimethylmorpholin-4-yl)-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7515587.png)
![[1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-1-oxopropan-2-yl] 1-(3,4-dimethylphenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B7515589.png)
![N-[1-(1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B7515591.png)
![(2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515600.png)